4-{2-[2-Bromo-4-(sec-butyl)phenoxy]-ethyl}piperidine hydrochloride 4-{2-[2-Bromo-4-(sec-butyl)phenoxy]-ethyl}piperidine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1219956-86-1
VCID: VC2554681
InChI: InChI=1S/C17H26BrNO.ClH/c1-3-13(2)15-4-5-17(16(18)12-15)20-11-8-14-6-9-19-10-7-14;/h4-5,12-14,19H,3,6-11H2,1-2H3;1H
SMILES: CCC(C)C1=CC(=C(C=C1)OCCC2CCNCC2)Br.Cl
Molecular Formula: C17H27BrClNO
Molecular Weight: 376.8 g/mol

4-{2-[2-Bromo-4-(sec-butyl)phenoxy]-ethyl}piperidine hydrochloride

CAS No.: 1219956-86-1

Cat. No.: VC2554681

Molecular Formula: C17H27BrClNO

Molecular Weight: 376.8 g/mol

* For research use only. Not for human or veterinary use.

4-{2-[2-Bromo-4-(sec-butyl)phenoxy]-ethyl}piperidine hydrochloride - 1219956-86-1

Specification

CAS No. 1219956-86-1
Molecular Formula C17H27BrClNO
Molecular Weight 376.8 g/mol
IUPAC Name 4-[2-(2-bromo-4-butan-2-ylphenoxy)ethyl]piperidine;hydrochloride
Standard InChI InChI=1S/C17H26BrNO.ClH/c1-3-13(2)15-4-5-17(16(18)12-15)20-11-8-14-6-9-19-10-7-14;/h4-5,12-14,19H,3,6-11H2,1-2H3;1H
Standard InChI Key UCBMBHIFSXFLCL-UHFFFAOYSA-N
SMILES CCC(C)C1=CC(=C(C=C1)OCCC2CCNCC2)Br.Cl
Canonical SMILES CCC(C)C1=CC(=C(C=C1)OCCC2CCNCC2)Br.Cl

Introduction

Chemical Identity and Structure

4-{2-[2-Bromo-4-(sec-butyl)phenoxy]-ethyl}piperidine hydrochloride is an organic compound with CAS number 1219956-86-1 . Its structure consists of a piperidine ring connected to a phenoxy group through an ethyl linker, with the phenoxy group bearing a bromine atom at the 2-position and a sec-butyl group at the 4-position. The nitrogen atom of the piperidine is protonated to form the hydrochloride salt, enhancing stability and solubility characteristics.

Nomenclature and Chemical Identifiers

The compound is characterized by several chemical identifiers essential for unambiguous identification in scientific literature and commercial contexts:

Identifier TypeValue
IUPAC Name4-[2-(2-bromo-4-butan-2-ylphenoxy)ethyl]piperidine;hydrochloride
CAS Number1219956-86-1
Molecular FormulaC₁₇H₂₇BrClNO
Molecular Weight376.8 g/mol
InChIInChI=1S/C17H26BrNO.ClH/c1-3-13(2)15-4-5-17(16(18)12-15)20-11-8-14-6-9-19-10-7-14;/h4-5,12-14,19H,3,6-11H2,1-2H3;1H
InChIKeyUCBMBHIFSXFLCL-UHFFFAOYSA-N
SMILESCCC(C)C1=CC(=C(C=C1)OCCC2CCNCC2)Br.Cl
MDL NumberMFCD13560026

Table 1: Chemical identifiers for 4-{2-[2-Bromo-4-(sec-butyl)phenoxy]-ethyl}piperidine hydrochloride

Structural Features

The compound possesses several key structural elements that contribute to its chemical and potential biological properties:

  • Piperidine Ring: A six-membered heterocyclic ring containing one nitrogen atom, which serves as a basic center and potential pharmacophore.

  • Ethyl Linker: A two-carbon chain that connects the piperidine ring to the phenoxy group, providing conformational flexibility to the molecule.

  • Phenoxy Group: An aromatic ring connected to the ethyl linker via an oxygen atom, forming an ether linkage.

  • Bromine Substituent: Located at the 2-position of the phenoxy group, this halogen introduces electronic effects and potential for halogen bonding interactions with biological targets.

  • Sec-Butyl Group: A branched alkyl chain at the 4-position of the phenoxy group that enhances lipophilicity and may influence receptor interactions through hydrophobic contacts.

  • Hydrochloride Salt Form: The nitrogen of the piperidine is protonated with a chloride counterion, improving water solubility and stability compared to the free base form.

Physical and Chemical Properties

The physical and chemical properties of 4-{2-[2-Bromo-4-(sec-butyl)phenoxy]-ethyl}piperidine hydrochloride significantly influence its behavior in various environments, affecting its handling, storage, and potential applications.

Physical Properties

Based on the available data from chemical repositories and commercial sources, the following physical properties can be documented:

PropertyValueReference
Physical State at Room TemperatureSolid (presumed)Inferred from structure
Molecular Weight376.8 g/mol
AppearanceNot specifically reported-
SolubilityEnhanced in polar solvents (as HCl salt)Characteristic of HCl salts
Melting PointNot reported in available data-
Boiling PointNot reported in available data-

Table 2: Physical properties of 4-{2-[2-Bromo-4-(sec-butyl)phenoxy]-ethyl}piperidine hydrochloride

Chemical Reactivity

The chemical reactivity profile of this compound can be inferred from its structural components:

  • Salt Formation and Basicity: The piperidine nitrogen represents a basic center, already protonated in the hydrochloride salt form. This protonation affects its nucleophilicity and hydrogen-bonding capabilities.

  • Aromatic System Reactivity: The brominated aromatic ring may participate in various substitution reactions, with the bromine acting as a potential leaving group under specific conditions.

  • Ether Linkage Stability: The ether bond connecting the phenoxy group to the ethyl linker exhibits moderate stability but could potentially undergo cleavage under strong acidic or basic conditions.

  • Halogen Chemistry: The bromine substituent introduces possibilities for metal-catalyzed coupling reactions, making this compound a potential building block for further synthetic elaboration.

Analytical Characterization

Comprehensive analytical characterization is essential for confirming the identity and purity of 4-{2-[2-Bromo-4-(sec-butyl)phenoxy]-ethyl}piperidine hydrochloride in research and commercial contexts.

Chromatographic Analysis

High-performance liquid chromatography (HPLC) methods would be appropriate for purity determination, likely utilizing:

  • Stationary Phase: Reversed-phase C18 column

  • Mobile Phase: Gradient elution with methanol/water or acetonitrile/water systems

  • Detection: UV detection at wavelengths corresponding to aromatic absorbance (typically 210-280 nm)

Biological Activity and Applications

Research and Development Applications

The compound may serve various purposes in scientific research:

  • Chemical Probe: For investigating receptor binding and structure-activity relationships

  • Synthetic Intermediate: As a building block for more complex molecules

  • Reference Standard: For analytical method development and validation

Related Compounds and Structural Analogs

4-{2-[2-Bromo-4-(sec-butyl)phenoxy]-ethyl}piperidine hydrochloride belongs to a family of structurally related compounds that differ in substitution patterns, linking groups, or position of attachment to the piperidine ring.

Structural Analogs

The following table summarizes key structural analogs found in the search results:

CompoundCAS NumberKey Structural Difference
2-{2-[2-Bromo-4-(sec-butyl)phenoxy]-ethyl}piperidine hydrochloride1219982-91-8Attachment at position 2 of piperidine (vs. position 4)
3-{2-[2-Bromo-4-(sec-butyl)phenoxy]-ethyl}piperidine hydrochlorideNot specified in sourcesAttachment at position 3 of piperidine (vs. position 4)
4-{2-[2-Bromo-4-(tert-butyl)phenoxy]-ethyl}piperidine hydrochloride1220029-64-0tert-butyl group (vs. sec-butyl)
4-{[2-Bromo-4-(sec-butyl)phenoxy]methyl}piperidine hydrochloride1220020-92-7Methyl linker (vs. ethyl linker)

Table 3: Structural analogs of 4-{2-[2-Bromo-4-(sec-butyl)phenoxy]-ethyl}piperidine hydrochloride

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